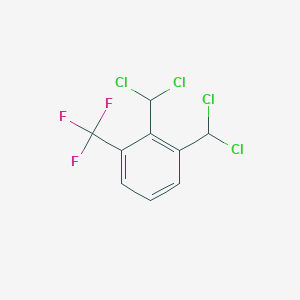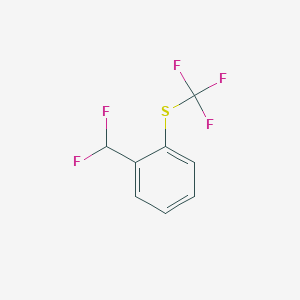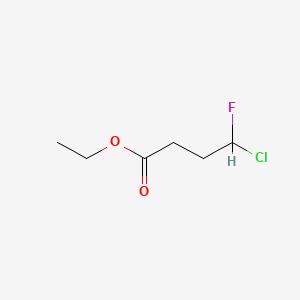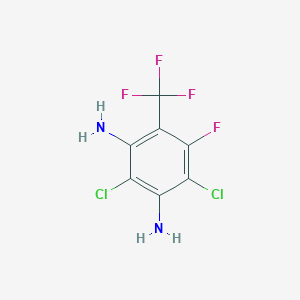
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to a phenylacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxy-4-(trifluoromethyl)phenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)benzaldehyde or 2-(Methoxy)-6-nitro-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(Methoxy)-6-amino-4-(trifluoromethyl)phenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
科学的研究の応用
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy group may contribute to the compound’s binding affinity to specific targets, influencing its overall biological activity.
類似化合物との比較
2-(Trifluoromethyl)phenylacetic acid: Lacks the methoxy and nitro groups, resulting in different chemical and biological properties.
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid: Contains a similar trifluoromethyl group but differs in the position and presence of other functional groups.
Uniqueness: 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
特性
IUPAC Name |
2-[2-methoxy-6-nitro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO5/c1-19-8-3-5(10(11,12)13)2-7(14(17)18)6(8)4-9(15)16/h2-3H,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHFMNODCAIQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)












